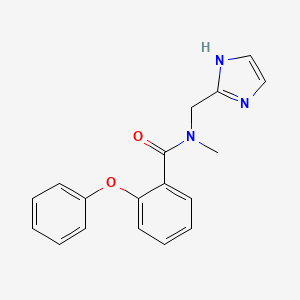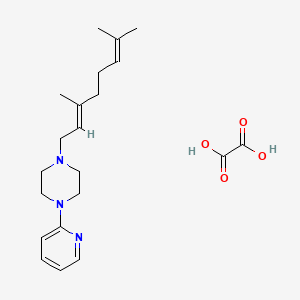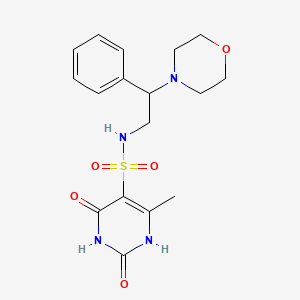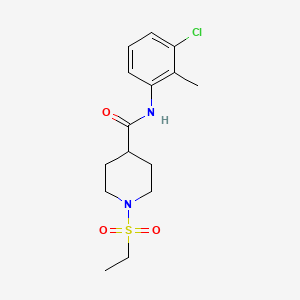![molecular formula C14H23N3O B5325716 5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CBMP and is a pyrimidine-based inhibitor of protein kinase C theta (PKCθ). PKCθ is a serine/threonine kinase that plays a crucial role in T-cell activation and inflammation.
作用機序
CBMP inhibits PKCθ by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates. PKCθ plays a critical role in T-cell activation by phosphorylating downstream substrates such as CARMA1 and Bcl10, which activate the NF-κB pathway. The inhibition of PKCθ by CBMP prevents the activation of the NF-κB pathway, leading to the suppression of T-cell activation and inflammation.
Biochemical and Physiological Effects:
CBMP has been shown to effectively inhibit PKCθ in vitro and in vivo. In a study on mice with experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, CBMP treatment significantly reduced disease severity and inflammation. In addition, CBMP has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One advantage of CBMP is its specificity for PKCθ, which allows for targeted inhibition of T-cell activation and inflammation. However, one limitation of CBMP is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of CBMP is relatively complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of CBMP. One area of interest is the development of more potent and selective inhibitors of PKCθ. In addition, the use of CBMP in combination with other immunosuppressive agents may enhance its therapeutic efficacy. Furthermore, the study of CBMP in other disease models such as cancer and inflammatory bowel disease may provide valuable insights into its potential as a therapeutic agent.
合成法
The synthesis of CBMP involves the reaction of 4-cyclobutyl-6-methylpyrimidine-2-amine with 5-bromopentan-1-ol in the presence of a base. The reaction proceeds through the substitution of the bromine atom with the hydroxyl group to form the desired compound. The yield of the reaction is reported to be around 60%.
科学的研究の応用
CBMP has been studied extensively for its potential as a therapeutic agent for various diseases. The inhibition of PKCθ by CBMP has been shown to suppress T-cell activation and inflammation, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In addition, CBMP has also been studied for its potential in cancer therapy, as PKCθ is overexpressed in various cancer cells.
特性
IUPAC Name |
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-10-13(12-6-5-7-12)17-14(16-11)15-8-3-2-4-9-18/h10,12,18H,2-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXCCYDVQCTKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCCCO)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5325635.png)

![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)


![6-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5325675.png)

![ethyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5325690.png)

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)